![molecular formula C14H12N4 B3019763 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866050-29-5](/img/structure/B3019763.png)

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

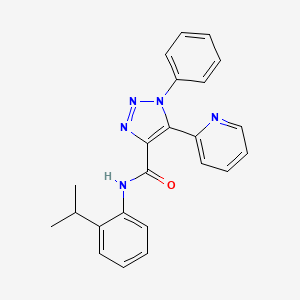

The compound "5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the field of medicinal chemistry due to its potential biological activities. The core structure is a fused triazole and pyrimidine ring system, which can be modified to produce various derivatives with different properties and potential applications.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be achieved through various methods. One approach involves a three-component one-pot reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes, which can be facilitated by NaOH in ethanol under heating or ultrasonic irradiation, leading to good yields and high selectivity . Another method includes the reaction of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives to form new derivatives . Additionally, oxidative cyclization followed by Dimroth rearrangement has been used to synthesize novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives . A catalyst-free and solvent-free synthesis approach has also been developed, adhering to green chemistry principles .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been confirmed and characterized by various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and MS spectra . X-ray structural investigations have been conducted to determine the course of reactions leading to these compounds . Additionally, theoretical studies using DFT calculations have been performed to predict chemical shifts, which were found to be in good agreement with experimental data .

Chemical Reactions Analysis

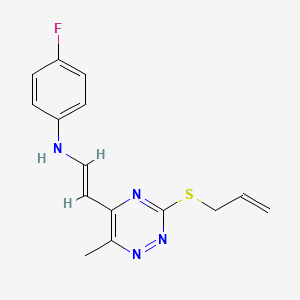

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold can undergo various chemical reactions. For instance, the reaction of 6-bromo-[1,2,4]-triazolo-[4,3-a]pyrimidines with aliphatic amines under microwave irradiation can lead to unexpected amino compounds through an ANRORC-type mechanism . Nucleophilic substitution reactions have also been observed, such as the smooth conversion of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide to yield a carbonitrile derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. These properties can be tailored by modifying the reaction conditions and starting materials. The solubility, melting points, and stability of these compounds can vary significantly, which is important for their potential applications in pharmaceuticals and materials science. The environmental friendliness of the synthesis methods also contributes to the overall profile of these compounds .

Scientific Research Applications

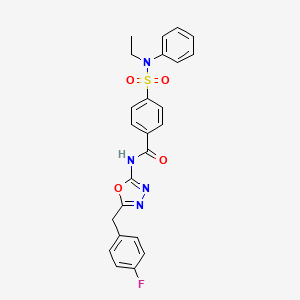

Antibacterial Activity

Triazolo[1,5-a]pyrimidine derivatives, including structures similar to 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine, have been investigated for their potent antibacterial activity. These compounds are known to exhibit broad-spectrum antibacterial effects against various clinically significant organisms, including drug-resistant forms. Their mechanisms of action may involve the inhibition of crucial bacterial enzymes such as DNA gyrase, topoisomerase IV, and efflux pumps, offering potential as novel anti-S. aureus agents (Li & Zhang, 2021).

Synthetic and Medicinal Aspects

The synthetic versatility of triazolo[1,5-a]pyrimidine scaffolds allows for the exploration of a wide range of medicinal properties. These compounds have been utilized as building blocks in drug development, showing efficacy as anticancer agents, CNS modulators, anti-infectives, anti-inflammatories, and more. The structure-activity relationship (SAR) studies surrounding these scaffolds highlight their importance in medicinal chemistry, offering a promising area for further drug candidate development (Cherukupalli et al., 2017).

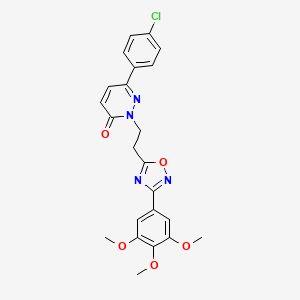

Novel Sedative Hypnotics

Compounds related to the triazolo[1,5-a]pyrimidine class, such as Zaleplon, demonstrate the therapeutic potential of these structures in treating insomnia. The pharmacological activity of Zaleplon, a non-benzodiazepine sedative hypnotic, showcases the clinical relevance of triazolo[1,5-a]pyrimidines. This illustrates the diversity of therapeutic areas where these compounds can be applied, extending beyond antibacterial and anticancer applications to include sleep disorders (Heydorn, 2000).

Regio-Orientation in Structure Assignment

The synthesis and structural analysis of pyrazolo[1,5-a]pyrimidines, including derivatives similar to the subject compound, highlight the complexity of their chemical behavior. The regio-orientation and selectivity of these compounds in chemical reactions provide insight into their reactivity, guiding the design of derivatives with tailored biological activities. Understanding these properties is crucial for the development of novel therapeutic agents with optimized efficacy and specificity (Mohamed & Mahmoud, 2019).

Future Directions

Heterocyclic compounds like “5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine” have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry .

properties

IUPAC Name |

5-(2,3-dihydro-1H-inden-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c1-2-10-4-5-12(8-11(10)3-1)13-6-7-18-14(17-13)15-9-16-18/h4-9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVJZHQBGIYDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NC4=NC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3019690.png)

![ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B3019694.png)

![2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3019699.png)